molecular formula C12H15NO4S B599082 2-(Methylsulfonyl)-4-morpholinobenzaldehyde CAS No. 1197193-29-5

2-(Methylsulfonyl)-4-morpholinobenzaldehyde

Cat. No.: B599082
CAS No.: 1197193-29-5
M. Wt: 269.315
InChI Key: PFUGBZLMKRXOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfonyl)-4-morpholinobenzaldehyde: is an organic compound that features a benzaldehyde core substituted with a methylsulfonyl group at the second position and a morpholine ring at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the sulfonylation of 4-morpholinobenzaldehyde using methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfonyl)-4-morpholinobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed:

    Oxidation: 2-(Methylsulfonyl)-4-morpholinobenzoic acid

    Reduction: 2-(Methylsulfonyl)-4-morpholinobenzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: 2-(Methylsulfonyl)-4-morpholinobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .

Biology and Medicine: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes and applications .

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-4-morpholinobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylsulfonyl group can act as an electrophilic center, while the morpholine ring can enhance the compound’s binding affinity and selectivity . The exact pathways and targets involved would depend on the specific biological context and the nature of the interaction.

Comparison with Similar Compounds

Uniqueness: 2-(Methylsulfonyl)-4-morpholinobenzaldehyde is unique due to the combination of its functional groups and its structural features.

Properties

IUPAC Name

2-methylsulfonyl-4-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-18(15,16)12-8-11(3-2-10(12)9-14)13-4-6-17-7-5-13/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUGBZLMKRXOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)N2CCOCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693893
Record name 2-(Methanesulfonyl)-4-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-29-5
Record name 2-(Methanesulfonyl)-4-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.